

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Festuclavine

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Compound of Interest

Compound Name: **Festuclavine**

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Abstract

Festuclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of other more complex ergot alkaloids, a thorough understanding of its chemical structure and stereochemistry is crucial for researchers in natural product synthesis, medicinal chemistry, and mycology. This guide provides a comprehensive overview of the structural features of **festuclavine**, including its absolute configuration, and details the experimental methodologies used for its characterization.

Chemical Structure

Festuclavine possesses the characteristic ergoline ring system, which is a rigid tetracyclic framework composed of a fused indole and quinoline moiety. The systematic IUPAC name for **festuclavine** is (6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline.[1][2] Its molecular formula is C₁₆H₂₀N₂, with a molar mass of 240.35 g/mol .[1][2]

The core structure consists of four rings, labeled A, B, C, and D. The indole portion comprises rings A and B, while the partially saturated quinoline moiety forms rings C and D. Key structural features include a methyl group at position 6 (N-CH₃) and another methyl group at position 8. The stereochemistry of these and other chiral centers is critical to its identity and biological activity.

Stereochemistry and Absolute Configuration

The stereochemistry of **festuclavine** has been unequivocally established through detailed Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE) experiments.^[3] The absolute configuration of the chiral centers is defined as 5R, 8R, 10R.

The key stereochemical relationships are:

- The hydrogen atom at C-5 is in the β -configuration.
- The methyl group at C-8 is in the β -configuration.
- The hydrogen atom at C-10 is in the α -configuration.

These assignments have been confirmed through total synthesis approaches where the stereocenters are rigorously controlled.

Quantitative Spectroscopic Data

The structural elucidation of **festuclavine** relies heavily on spectroscopic data, primarily NMR and Mass Spectrometry (MS). The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **festuclavine**.

Table 1: ^1H NMR Data for **Festuclavine**

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
2	3.20	m	
3 α	2.80	m	
3 β	2.25	m	
4 α	3.10	m	
4 β	2.50	m	
5	3.30	m	
6-CH ₃	2.45	s	
7	6.85	d	8.0
8	2.90	m	
8-CH ₃	1.10	d	7.0
9	7.10	t	8.0
10	3.05	m	
11	6.95	d	8.0
12	7.15	d	8.0
13	10.80	br s	

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Data for **Festuclavine**

Position	Chemical Shift (δ , ppm)
2	58.5
3	22.0
4	33.5
5	68.0
6-CH ₃	43.0
7	124.0
8	35.0
8-CH ₃	21.0
9	118.0
10	38.0
11	110.0
12	121.0
13	135.0
14	127.0
15	108.0
16	131.0

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

The definitive structure and stereochemistry of **festuclavine** were determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Protocol:

- Sample Preparation: A sample of purified **festuclavine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- ^1H NMR Spectroscopy: A standard ^1H NMR spectrum is acquired to identify the proton signals and their multiplicities.
- ^{13}C NMR Spectroscopy: A ^{13}C NMR spectrum, often with proton decoupling, is obtained to identify the chemical shifts of all carbon atoms.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The observation of NOE correlations between specific protons, such as between the C-8 methyl group and protons on the C-ring, is instrumental in confirming the relative stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

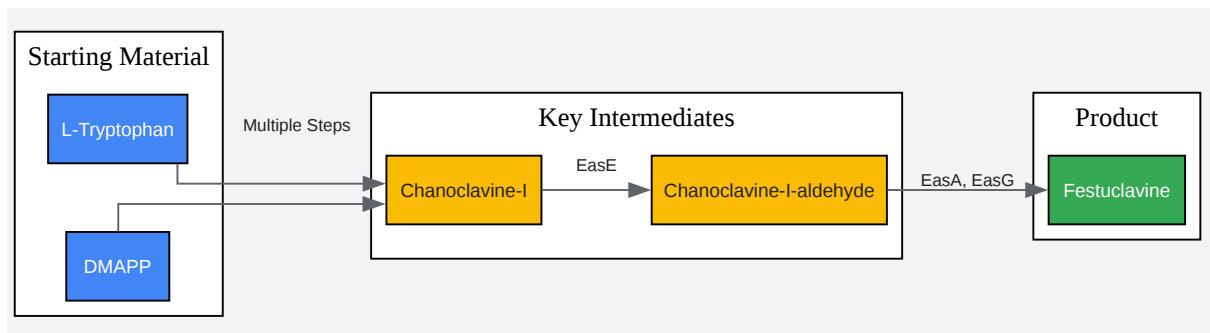
Protocol:

- Ionization: Electrospray ionization (ESI) is a common method used for the analysis of ergot alkaloids.
- Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

- Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, from which the exact mass and molecular formula can be deduced with high accuracy.

Biosynthetic Pathway of Festuclavine

Festuclavine is a key intermediate in the biosynthesis of various ergot alkaloids in fungi, such as *Aspergillus fumigatus*. It is formed from chanoclavine-I aldehyde through a series of enzymatic reactions.^[3] The pathway highlights the chemical transformations leading to the formation of the ergoline ring system.

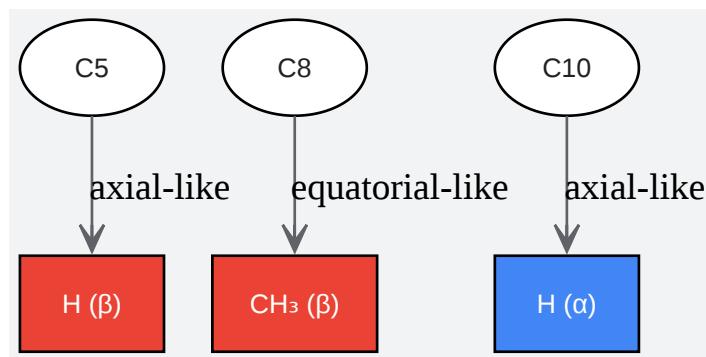


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Caption: Biosynthetic pathway of **festuclavine** from L-tryptophan and DMAPP.

Stereochemical Relationship Diagram

The following diagram illustrates the key stereochemical features of the **festuclavine** molecule, highlighting the relative orientations of substituents on the chiral centers.



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Caption: Key stereochemical relationships in the **festuclavine** molecule.

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